molecular formula C14H18N2O2S B145358 Procaine isothiocyanate CAS No. 129083-49-4

Procaine isothiocyanate

Cat. No. B145358
M. Wt: 278.37 g/mol
InChI Key: OEWIYUQCPIHWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procaine isothiocyanate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It is a derivative of procaine, a local anesthetic, and is commonly used as a fluorescent labeling agent in biological and biochemical experiments.

Scientific Research Applications

Procaine isothiocyanate is primarily used as a fluorescent labeling agent in biological and biochemical experiments. It can be conjugated to proteins, nucleic acids, and other biomolecules to visualize their localization and dynamics in living cells and tissues. It has also been used to study protein-protein interactions, enzyme kinetics, and membrane transport.

Mechanism Of Action

Procaine isothiocyanate fluoresces when excited by ultraviolet or blue light. The fluorescence emission spectrum is highly dependent on the local environment of the probe, such as pH, polarity, and viscosity. This property allows for the detection of changes in the microenvironment of labeled biomolecules, such as conformational changes, ligand binding, and enzymatic activity.

Biochemical And Physiological Effects

Procaine isothiocyanate is generally considered to be non-toxic and non-invasive to living cells and tissues. However, it may interfere with some biological processes due to its hydrophobicity and potential for nonspecific binding. It is important to use appropriate controls and experimental conditions to minimize these effects.

Advantages And Limitations For Lab Experiments

Procaine isothiocyanate has several advantages over other fluorescent probes, such as its high quantum yield, photostability, and low toxicity. It is also relatively easy to use and can be conjugated to a wide range of biomolecules. However, it has some limitations, such as its sensitivity to environmental factors and the need for specialized equipment for fluorescence detection.

Future Directions

There are several areas where procaine isothiocyanate could be further developed and applied in scientific research. For example, it could be used to study the dynamics of protein complexes and signaling pathways in living cells, as well as the interactions between biomolecules and synthetic materials. It could also be combined with other imaging techniques, such as super-resolution microscopy and electron microscopy, to provide more detailed information about cellular structures and functions. Additionally, new methods for synthesis and conjugation of procaine isothiocyanate could be developed to improve its efficiency and versatility.

Synthesis Methods

Procaine isothiocyanate is synthesized by reacting procaine hydrochloride with potassium thiocyanate in the presence of an alkaline solution. The reaction produces a white crystalline powder that is soluble in water and ethanol. The purity of the final product can be increased by recrystallization from ethanol.

properties

CAS RN

129083-49-4

Product Name

Procaine isothiocyanate

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-isothiocyanatobenzoate

InChI

InChI=1S/C14H18N2O2S/c1-3-16(4-2)9-10-18-14(17)12-5-7-13(8-6-12)15-11-19/h5-8H,3-4,9-10H2,1-2H3

InChI Key

OEWIYUQCPIHWHB-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S

Other CAS RN

129083-49-4

synonyms

(3H)-PRIT
PRIT
procaine isothiocyanate

Origin of Product

United States

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